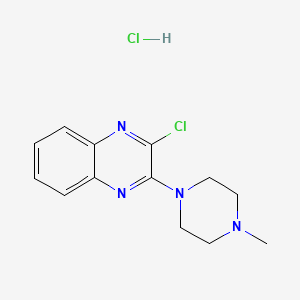![molecular formula C23H21Cl3N2O3 B560489 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)
8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
GSK682753A has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the structure and function of EBI2.
Biology: Helps in understanding the role of EBI2 in immune cell migration and positioning.
Medicine: Potential therapeutic applications in treating diseases related to immune system dysfunction, such as inflammatory bowel disease and multiple sclerosis.
Industry: Used in the development of new drugs targeting EBI2-related pathways.
Mécanisme D'action
Target of Action
GSK682753A, also known as EBI2 inhibitor GS682753A, is a selective and highly potent inverse agonist of the Epstein-Barr virus-induced receptor 2 (EBI2) with an IC50 of 53.6 nM . EBI2 is a chemotactic receptor and a member of the δ-sub-group of Class A GPCRs . It is mainly expressed in B cells, T cells, dendritic cells, macrophages, and innate lymphoid cells .
Mode of Action
GSK682753A interacts with EBI2 by inhibiting G protein-dependent signals as well as signals that are probably G protein-independent . It dose-dependently inhibits EBI2 with an IC50 of 53.6 nM . GSK682753A inhibits ERK phosphorylation, GTPγS binding, and cAMP-response element-binding protein activation with similar potency .
Biochemical Pathways
The EBI2 receptor senses an oxysterol chemotactic gradient that is distributed at the B/T cell zone boundary to guide the movement of immune cells . The inhibition of EBI2 by GSK682753A affects this chemotactic gradient, thereby influencing the migration and function of immune cells.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The inhibition of EBI2 by GSK682753A can attenuate G protein signaling and abolish oxysterol-mediated cell migration . This suggests that GSK682753A could potentially influence immune responses, particularly those involving B-lymphocytes and dendritic cells.
Analyse Biochimique
Biochemical Properties
GSK682753A plays a significant role in biochemical reactions by interacting with EBI2, a G protein-coupled receptor. It inhibits both G protein-dependent signals and signals that are probably G protein-independent . GSK682753A dose-dependently inhibits EBI2 with an IC50 of 53.6 nM . It also inhibits ERK phosphorylation, GTPγS binding, and cAMP-response element-binding protein activation with similar potency .
Cellular Effects
GSK682753A has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the constitutive activity of EBI2, thereby affecting the migration of B-lymphocytes and dendritic cells to interfollicular regions of lymphoid tissues .
Molecular Mechanism
GSK682753A exerts its effects at the molecular level through several mechanisms. It binds to EBI2, inhibiting its activity and thereby affecting the downstream signaling pathways . This binding interaction involves hydrophobic contacts and a hydrophilic interaction with the guanidino group of Arg872.60 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de GSK682753A implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Le processus comprend généralement:
Formation de la structure principale: La structure principale de GSK682753A est synthétisée par une série de réactions de condensation et de cyclisation.
Modifications de groupes fonctionnels: Divers groupes fonctionnels sont introduits dans la structure principale par des réactions de substitution, impliquant souvent une halogénation et une alkylation.
Assemblage final: Le composé final est assemblé en couplant la structure principale modifiée avec des chaînes latérales spécifiques dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de GSK682753A suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela comprend:
Optimisation des conditions de réaction: La température, la pression et les conditions de solvant sont optimisées pour maximiser le rendement et la pureté.
Techniques de purification: Des techniques de purification avancées telles que la chromatographie et la cristallisation sont utilisées pour garantir la haute pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
GSK682753A subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution: Les réactions de substitution, en particulier l'halogénation et l'alkylation, sont courantes dans la synthèse et la modification de GSK682753A.
Réactifs et conditions communs
Agents oxydants: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Agents réducteurs: Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Réactifs de substitution: Les agents halogénants comme le chlore et le brome, et les agents alkylants tels que l'iodure de méthyle, sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de GSK682753A avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements ultérieurs.
Applications de la recherche scientifique
GSK682753A a un large éventail d'applications dans la recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier la structure et la fonction d'EBI2.
Biologie: Aide à comprendre le rôle d'EBI2 dans la migration et le positionnement des cellules immunitaires.
Médecine: Applications thérapeutiques potentielles dans le traitement de maladies liées au dysfonctionnement du système immunitaire, telles que la maladie inflammatoire de l'intestin et la sclérose en plaques.
Industrie: Utilisé dans le développement de nouveaux médicaments ciblant les voies liées à EBI2.
Mécanisme d'action
GSK682753A exerce ses effets en se liant à EBI2 et en inhibant son activité. Cette inhibition affecte les voies de signalisation médiées par les protéines G, conduisant à une migration et un positionnement réduits des cellules immunitaires. Le composé cible spécifiquement le site de liaison de l'oxystérol sur EBI2, empêchant le récepteur d'interagir avec ses ligands naturels .
Comparaison Avec Des Composés Similaires
Composés similaires
7α,25-Dihydroxycholestérol: Un ligand naturel pour EBI2, impliqué dans la migration des cellules immunitaires.
GSK682751A: Un autre agoniste inverse d'EBI2 avec des propriétés structurelles similaires mais légèrement différentes.
Unicité
GSK682753A est unique en raison de sa forte puissance et de sa sélectivité pour EBI2. Sa capacité à inhiber à la fois les voies de signalisation dépendantes et indépendantes des protéines G en fait un outil précieux pour étudier la fonction d'EBI2 et développer des agents thérapeutiques ciblant ce récepteur .
Si vous avez des questions spécifiques ou si vous avez besoin de plus amples détails, n'hésitez pas à nous les poser!
Propriétés
IUPAC Name |
8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDLWMWIRXGSJM-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (GSK682753A) interact with EBI2 and what are the downstream effects of this interaction?
A1: this compound acts as an inverse agonist of EBI2, meaning it inhibits the receptor's constitutive activity. [] This inhibition affects several downstream signaling pathways:
- Reduced cAMP response element-binding protein (CREB) activation: GSK682753A effectively inhibits CREB activation, likely through the G protein signaling pathway. []
- Decreased ERK phosphorylation: EBI2 constitutively activates the extracellular signal-regulated kinase (ERK) pathway. GSK682753A significantly reduces ERK phosphorylation, suggesting interference with this pathway. []
- Suppressed B cell proliferation: EBI2 overexpression enhances antibody-stimulated B cell proliferation. GSK682753A effectively suppresses this proliferation by inhibiting EBI2's constitutive activity. []
Q2: What is the significance of the Phe111 residue in EBI2 for the activity of this compound?
A2: Research suggests that Phe111, located at position III:08/3.32 in EBI2, plays a crucial role in the binding and inhibitory activity of GSK682753A. Substituting Phe111 with Alanine significantly reduces the compound's potency by over 500-fold, highlighting this residue's importance for GSK682753A's inverse agonism. [] This finding provides valuable insight into the potential binding site of GSK682753A on EBI2 and could guide further development of EBI2-targeting compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


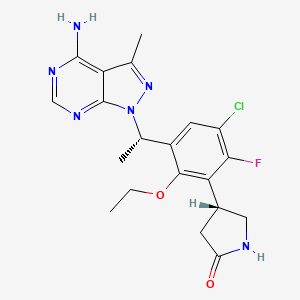
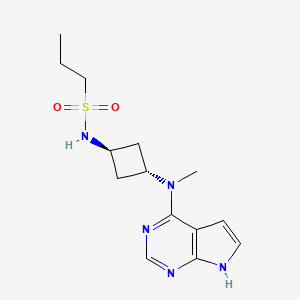

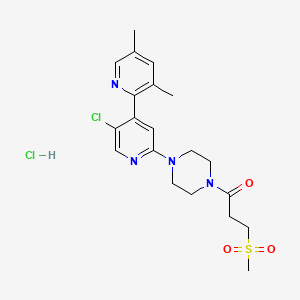
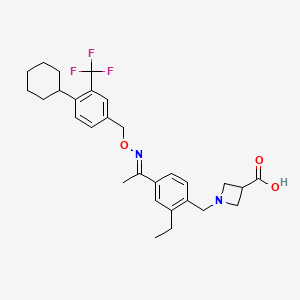
![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)
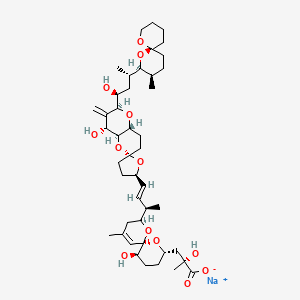



![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)
